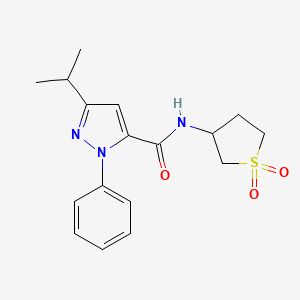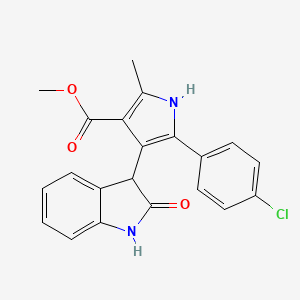![molecular formula C25H20FN3O3 B14934294 3-(4-fluorophenyl)-6-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)oxy]-2-methylquinazolin-4(3H)-one](/img/structure/B14934294.png)
3-(4-fluorophenyl)-6-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)oxy]-2-methylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-6-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)oxy]-2-methylquinazolin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazolinone core, a fluorophenyl group, and a benzazepine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-6-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)oxy]-2-methylquinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Formation of the Benzazepine Moiety: The benzazepine moiety can be synthesized through a series of cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-fluorophenyl)-6-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)oxy]-2-methylquinazolin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield fully or partially reduced products.
Aplicaciones Científicas De Investigación
3-(4-fluorophenyl)-6-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)oxy]-2-methylquinazolin-4(3H)-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Research: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 3-(4-fluorophenyl)-6-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)oxy]-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-chlorophenyl)-6-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)oxy]-2-methylquinazolin-4(3H)-one
- 3-(4-bromophenyl)-6-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)oxy]-2-methylquinazolin-4(3H)-one
- 3-(4-methylphenyl)-6-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)oxy]-2-methylquinazolin-4(3H)-one
Uniqueness
The uniqueness of 3-(4-fluorophenyl)-6-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)oxy]-2-methylquinazolin-4(3H)-one lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Propiedades
Fórmula molecular |
C25H20FN3O3 |
|---|---|
Peso molecular |
429.4 g/mol |
Nombre IUPAC |
3-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]oxy-1,3,4,5-tetrahydro-1-benzazepin-2-one |
InChI |
InChI=1S/C25H20FN3O3/c1-15-27-22-12-11-19(14-20(22)25(31)29(15)18-9-7-17(26)8-10-18)32-23-13-6-16-4-2-3-5-21(16)28-24(23)30/h2-5,7-12,14,23H,6,13H2,1H3,(H,28,30) |
Clave InChI |
QSUHXZKSZAIBPF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C(C=C2)OC3CCC4=CC=CC=C4NC3=O)C(=O)N1C5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-benzylpiperidin-4-yl)-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B14934211.png)
![methyl N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-L-methioninate](/img/structure/B14934214.png)
![4,7-dimethoxy-1-methyl-N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-2-carboxamide](/img/structure/B14934224.png)
![4-(3-chlorophenyl)-N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B14934232.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14934238.png)
![(3-chlorophenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B14934243.png)
![6-(2-methoxyphenyl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B14934246.png)

![2-(1,3-benzodioxol-5-yl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14934248.png)

![1-(4-fluoro-1H-indazol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14934269.png)
![4,7-Dimethoxy-N-{4-[2-(1-pyrrolidinyl)ethoxy]phenyl}-1H-indole-2-carboxamide](/img/structure/B14934277.png)
![2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(thiomorpholin-4-ylsulfonyl)ethyl]acetamide](/img/structure/B14934283.png)

